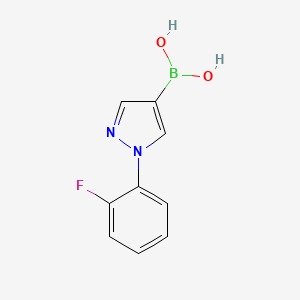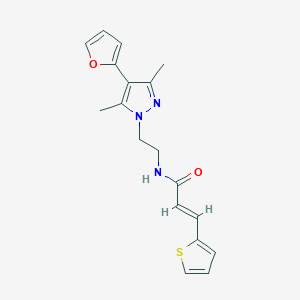
1-((2-chlorophényl)carbamoyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « 1-((2-chlorophényl)carbamoyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de méthyle », également connu sous le nom de « 1-[(2-chlorophényl)carbamoyl]-1,2,3,4-tétrahydroisoquinoléine-2-carboxylate de méthyle », en se concentrant sur six applications uniques :
Activité antimicrobienne
Ce composé a montré des propriétés antimicrobiennes prometteuses. La recherche indique que les dérivés de ce composé peuvent inhiber la croissance de diverses souches bactériennes, notamment le Staphylococcus aureus résistant à la méthicilline (SARM) et les espèces de Mycobacterium . Ces propriétés en font un candidat potentiel pour le développement de nouveaux agents antimicrobiens pour lutter contre les infections bactériennes résistantes.
Inhibition de la photosynthèse
Des études ont démontré que ce composé peut inhiber le transport d'électrons photosynthétique dans les plantes, en particulier dans les chloroplastes d'épinard . Cette activité suggère des applications potentielles en chimie agricole, en particulier dans le développement d'herbicides qui ciblent la photosynthèse dans les mauvaises herbes sans affecter les cultures.
Effets neuroprotecteurs
La recherche a exploré les effets neuroprotecteurs de ce composé, en particulier dans les modèles de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . Il a été constaté qu'il protégeait les cellules neuronales du stress oxydatif et de l'apoptose, suggérant son potentiel dans le développement de traitements pour les affections neurodégénératives.
Inhibition enzymatique
Ce composé a été étudié pour sa capacité à inhiber certaines enzymes, telles que l'acétylcholinestérase et la tyrosinase . L'inhibition de ces enzymes peut avoir des applications thérapeutiques, notamment le traitement de la maladie d'Alzheimer (en empêchant la dégradation de l'acétylcholine) et des troubles de la peau (en réduisant la production de mélanine).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, including free radical reactions , and nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in bacterial and fungal growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
Based on the broad range of activities reported for similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level, potentially influencing a variety of biological processes .
Propriétés
IUPAC Name |
methyl 1-[(2-chlorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-18(23)21-11-10-12-6-2-3-7-13(12)16(21)17(22)20-15-9-5-4-8-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBABRZLPCZISDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2522670.png)
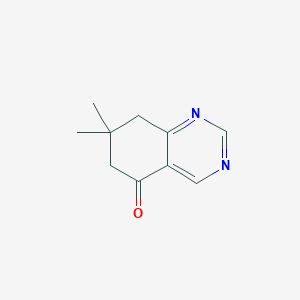
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)



![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)
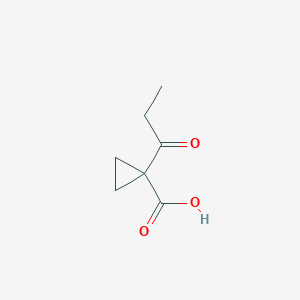
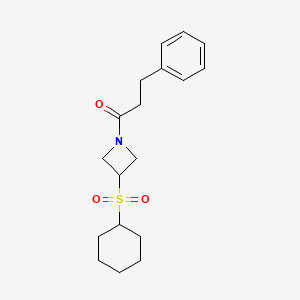

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
